Oxazol-5-amine (CAS 97958-46-8) is a highly versatile heterocyclic building block characterized by its electron-rich diene system and specific substitution pattern. In industrial and advanced laboratory procurement, it is primarily sourced as a pivotal precursor for the synthesis of complex polyheterocycles, such as pyrrolo[3,4-b]pyridines and oxazolo[5,4-d]pyrimidines, via multicomponent reactions. Unlike standard oxazoles, the 5-amino substitution profoundly alters the electronic landscape of the ring, transforming it into a highly reactive participant in inverse-electron-demand Diels-Alder (IEDDA) cycloadditions and enabling its use as a traceless internal activator in macrocyclization workflows [1]. Its procurement is driven by its ability to collapse multi-step synthetic routes into highly atom-economical, one-pot cascades, thereby streamlining processability and reducing downstream purification bottlenecks [2].
Substituting Oxazol-5-amine with its more common structural isomer, 2-aminooxazole, or an unsubstituted oxazole fundamentally disrupts synthetic processability and regioselectivity. 2-Aminooxazole lacks the specific electron-donating effect at the 5-position required to activate the C4-position for targeted electrophilic attack, typically reacting at C5 instead, which leads to completely different regioisomeric products during library synthesis [1]. Furthermore, in advanced multicomponent workflows such as the Ugi-Zhu cascade, unsubstituted oxazoles fail to act as sufficiently electron-rich dienes for Kondrat'eva aza-Diels-Alder cycloadditions under mild conditions. While 5-aminooxazoles readily undergo these cycloadditions to form bridged tricyclic intermediates at moderate temperatures (e.g., 80 °C), standard oxazoles require harsh thermal activation that degrades sensitive functional groups, making them non-viable substitutes for high-yield, one-pot polyheterocycle manufacturing[2].
Oxazol-5-amine derivatives serve as critical intermediates in the Ugi-Zhu three-component reaction (UZ-3CR), enabling direct cascade transformations into complex pyrrolo[3,4-b]pyridin-5-ones. When utilized in optimized one-pot cascades with dienophiles like maleic anhydride, the 5-aminooxazole core facilitates aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration sequences with yields reaching 94–96% at 80 °C [1]. In contrast, traditional stepwise synthesis of these polyheterocycles requires multiple isolation steps and chromatographic purifications, typically resulting in overall yields below 40%[2].
| Evidence Dimension | Overall yield in polyheterocycle cascade synthesis |
| Target Compound Data | 94–96% yield in one-pot cascade at 80 °C |
| Comparator Or Baseline | Traditional stepwise synthesis (<40% overall yield) |
| Quantified Difference | >50% absolute increase in overall yield with elimination of intermediate purification steps |
| Conditions | One-pot UZ-3CR cascade with maleic anhydride in chlorobenzene or toluene at 80 °C |
Procuring the 5-aminooxazole scaffold allows manufacturers to consolidate multi-step syntheses into a single, highly atom-economical operation, drastically reducing solvent waste and cycle times.
In the synthesis of macrocyclodepsipeptides, the 5-aminooxazole motif functions as a built-in, traceless activator for the terminal carboxylic acid. Protonation of the 5-aminooxazole under mild acidic conditions (e.g., trifluoroacetic acid at room temperature) triggers macrolactonization without the need for any external coupling reagents [1]. Conversely, standard linear seco-acids require 1 to 3 equivalents of expensive external coupling reagents (such as HATU or PyBOP) and strictly controlled high-dilution conditions to achieve macrocyclization, often suffering from competing epimerization [1].
| Evidence Dimension | Requirement for external coupling reagents during macrolactonization |
| Target Compound Data | 0 equivalents required (self-activating via 5-aminooxazole protonation) |
| Comparator Or Baseline | Standard linear seco-acids (require 1–3 equivalents of HATU/PyBOP) |
| Quantified Difference | 100% reduction in external coupling reagent consumption |
| Conditions | Trifluoroacetic acid (TFA) in acetonitrile at room temperature |
Eliminating stoichiometric coupling reagents lowers raw material costs and simplifies downstream purification in the scale-up of complex cyclic peptides.
The specific placement of the amino group at the 5-position strongly activates the C4-position of the oxazole ring toward electrophilic attack. Reactions with electrophiles such as isocyanates or isothiocyanates proceed with exclusive C4-regioselectivity to yield 5-amino-4-oxazolecarboxamides [1]. If a buyer attempts to substitute this with 2-aminooxazole, the electronic distribution favors electrophilic attack at the C5-position instead, yielding entirely different regioisomers and preventing the formation of target 4,5-disubstituted scaffolds [1].
| Evidence Dimension | Primary site of electrophilic functionalization |
| Target Compound Data | Exclusive C4-position reactivity |
| Comparator Or Baseline | 2-aminooxazole (C5-position reactivity) |
| Quantified Difference | Complete shift in regioselectivity from C5 to C4 |
| Conditions | Reaction with isocyanates/isothiocyanates under standard electrophilic substitution conditions |
Guaranteed C4-regioselectivity avoids the generation of unwanted regioisomers, eliminating the need for costly and time-consuming chromatographic separations during building block synthesis.
The electron-donating 5-amino group significantly lowers the activation energy required for the oxazole ring to participate as a diene in Kondrat'eva aza-Diels-Alder cycloadditions. 5-Aminooxazoles react efficiently with various dienophiles under mild, acid-promoted conditions (often ≤80 °C) to yield highly substituted pyridines [1]. In stark contrast, unsubstituted oxazoles are notoriously sluggish dienes, typically requiring harsh thermal activation (often >150 °C) or extreme high-pressure conditions to force the cycloaddition, which is incompatible with sensitive functional groups [1].
| Evidence Dimension | Thermal activation requirement for Diels-Alder cycloaddition |
| Target Compound Data | Mild conditions (≤80 °C, acid-promoted) |
| Comparator Or Baseline | Unsubstituted oxazole (>150 °C or high pressure) |
| Quantified Difference | >70 °C reduction in required reaction temperature |
| Conditions | IEDDA cycloaddition with dienophiles (e.g., maleic anhydride, fumaric acid) |
Lowering the thermal barrier for cycloadditions allows for the integration of sensitive functional groups and reduces energy overhead during industrial scale-up.
Leveraging its highly efficient diene reactivity in Ugi-Zhu multicomponent reactions, Oxazol-5-amine serves as a direct precursor for generating pyrrolo[3,4-b]pyridin-5-one libraries. Its ability to undergo cascade aza-Diels-Alder cycloadditions at moderate temperatures (80 °C) eliminates the need for isolating intermediate Schiff bases, making it highly suitable for high-throughput pharmaceutical discovery workflows targeting antiviral or antineoplastic agents [1].
For the synthesis of complex cyclic peptides and depsipeptides, incorporating the 5-aminooxazole motif at the C-terminus serves as a built-in activator. Upon mild acid treatment, it drives macrolactonization internally, bypassing the need for expensive external coupling reagents like HATU. This makes it an ideal strategy for scaling up macrocyclic drugs where coupling reagent costs and epimerization control are major procurement concerns [2].
Because the 5-amino group exclusively directs electrophilic attack to the C4-position, this compound is a highly reliable building block for synthesizing 4,5-disubstituted oxazoles. This predictable regioselectivity is essential when constructing oxazolo[5,4-d]pyrimidine scaffolds—important purine bioisosteres in oncology and virology—ensuring high-purity precursor streams without the burden of regioisomer separation[3].